Thiophene, 2,5-dinitro-
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Overview
Description
Thiophene, 2,5-dinitro- is a heterocyclic organic compound with the molecular formula C₄H₂N₂O₄S It consists of a five-membered aromatic ring containing four carbon atoms, one sulfur atom, and two nitro groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene, 2,5-dinitro- can be synthesized through the nitration of thiophene. The nitration process involves the reaction of thiophene with a mixture of nitric acid and acetic acid. The first nitration step produces 2-nitrothiophene, which undergoes a second nitration to form 2,5-dinitrothiophene .
Industrial Production Methods: Industrial production of thiophene, 2,5-dinitro- typically involves the same nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Electrophilic reagents like halogens or sulfonating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated thiophenes.
Scientific Research Applications
Thiophene, 2,5-dinitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 2,5-dinitro- involves its interaction with molecular targets and pathways within cells. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thiophene: The parent compound without nitro groups.
2-Nitrothiophene: A mono-nitrated derivative.
2,5-Dimethylthiophene: A methyl-substituted derivative.
Uniqueness: Thiophene, 2,5-dinitro- is unique due to the presence of two nitro groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. The dinitro substitution enhances its electrophilic character, making it more reactive in various chemical reactions .
Properties
CAS No. |
59434-05-8 |
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Molecular Formula |
C4H2N2O4S |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2,5-dinitrothiophene |
InChI |
InChI=1S/C4H2N2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H |
InChI Key |
OIGLJQJSZJIDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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